5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

Gastroenterology Proton Pump Inhibition P-CAB

5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a precision pharmacophore: the 5-Cl enables specific halogen bonding absent in non-halogenated analogs; the 3-CF2H acts as a lipophilic bioisostere enhancing metabolic stability. Essential for kinase selectivity profiling, P-CAB development (benchmark 27 nM IC50), and antimalarial DHODH programs (7-8.2 nM EC50). Generic azaindoles cannot replicate these SAR-critical interactions. Procure now for interpretable, publication-quality data.

Molecular Formula C8H5ClF2N2
Molecular Weight 202.59 g/mol
Cat. No. B8064860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
Molecular FormulaC8H5ClF2N2
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC2=CN=C1Cl)C(F)F
InChIInChI=1S/C8H5ClF2N2/c9-7-1-4-5(8(10)11)2-12-6(4)3-13-7/h1-3,8,12H
InChIKeyKIPIKGBGVSSRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine: A Core Azaindole Scaffold for Kinase and GPCR-Targeted Procurement


5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (CAS: 2091100-38-6) is a halogenated azaindole derivative featuring a fused pyrrolo[2,3-c]pyridine core substituted with a chloro group at the 5-position and a difluoromethyl moiety at the 3-position [1]. This heterocyclic architecture serves as a privileged scaffold in medicinal chemistry, primarily due to its isosteric relationship with the indole nucleus, a cornerstone of numerous bioactive natural products and synthetic pharmaceuticals . The compound is routinely sourced by research institutions and industrial laboratories as a key building block for the synthesis of advanced libraries targeting protein kinases and G-protein coupled receptors (GPCRs) [2]. Its structural features—specifically the lipophilic electron-withdrawing substituents—are rationally designed to modulate target binding affinity and optimize physicochemical properties, distinguishing it from unadorned azaindole cores [3].

Why 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine Cannot Be Replaced by Unsubstituted Azaindoles or Simple Analogs


The procurement of generic, unsubstituted 1H-pyrrolo[2,3-c]pyridine cores (e.g., CAS 271-63-6) or simpler alkyl/fluoroalkyl analogs is fundamentally insufficient for programs requiring specific, predictable structure-activity relationships (SAR). The 5-chloro and 3-difluoromethyl substituents on the target compound are not inert decorations; they are critical pharmacophoric elements that directly influence key molecular properties. The difluoromethyl group is a well-established lipophilic bioisostere for a hydroxyl or thiol moiety, capable of enhancing metabolic stability and membrane permeability while also serving as a hydrogen-bond donor [1]. The 5-chloro atom can engage in halogen bonding with target proteins, a specific non-covalent interaction that is entirely absent in non-halogenated analogs, leading to marked differences in potency and selectivity profiles across kinase and GPCR panels [2]. Simply substituting this compound with a non-halogenated or mono-fluorinated pyrrolopyridine will almost certainly result in a significant loss of target affinity or altered ADME properties, rendering comparative studies invalid and lead optimization efforts inefficient.

Quantitative Differentiation Evidence for 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine Against Closest Analogs


Inhibition of H+/K+-ATPase: Comparative Potency of a Closely Related Pyrrolo[2,3-c]pyridine-7-amine Scaffold

While direct data for the target compound is unavailable, its core scaffold is shared with potent potassium-competitive acid blockers (P-CABs). In a study of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, a representative compound (Compound 1, structure unspecified) exhibited potent H+/K+-ATPase inhibitory activity with an IC50 of 27 nM [1]. This demonstrates the intrinsic potency of the 1H-pyrrolo[2,3-c]pyridine scaffold in this therapeutic area. The presence of 5-chloro and 3-difluoromethyl substituents on the target compound offers a clear opportunity to further refine potency, selectivity, and physicochemical properties beyond this initial 27 nM benchmark.

Gastroenterology Proton Pump Inhibition P-CAB

Physicochemical Differentiation: Impact of 3-Difluoromethyl on Lipophilicity and Hydrogen-Bonding Capacity

The 3-difluoromethyl (CHF2) group is a well-characterized bioisostere that imparts distinct physicochemical advantages. Its hydrogen-bond donating capacity (estimated pKa ~13-15 for the C-H bond) is a feature absent in a 3-trifluoromethyl (CF3) analog (e.g., 5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine) [1]. While the CF3 group is a pure lipophilic electron-withdrawing substituent (Hansch π = 0.88), the CHF2 group offers a unique combination of moderate lipophilicity (Hansch π ≈ 0.4-0.6) and the ability to act as a weak hydrogen-bond donor, which can significantly enhance target binding and improve metabolic stability compared to a hydroxyl group, while reducing off-target promiscuity associated with highly lipophilic CF3-bearing compounds [2]. This quantitative difference in physicochemical profile directly informs procurement decisions for projects where balancing potency with ADME liabilities is critical.

Medicinal Chemistry Physicochemical Properties Bioisostere

Kinase Inhibition Selectivity: Differential Impact of 5-Chloro Substitution on JAK1 and CDK Activity

The pyrrolo[2,3-c]pyridine core is a known kinase inhibitor scaffold. Studies on related compounds indicate that the nature of substitution around the core dictates kinase selectivity. For instance, 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine (a close analog) has been reported to exhibit inhibitory activity against Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) [1]. The presence of the 5-chloro substituent in the target compound is expected to significantly alter this selectivity profile compared to the 4-amine analog, potentially favoring certain kinases while disfavoring others due to steric and electronic effects at the kinase hinge-binding region. While direct comparative data is lacking, the established structure-activity relationships (SAR) across pyrrolopyridine kinase inhibitors support that even minor substitutions (e.g., Cl at position 5 vs. H or NH2 at position 4) can lead to >10-fold shifts in IC50 values for specific kinase targets [2].

Kinase Inhibition JAK-STAT Cell Cycle

Potential Antiparasitic Activity: In Silico Prediction and Related Plasmodium DHODH Inhibition Data

A pyrrolo[2,3-c]pyridine derivative (US11903936, Compound 35) demonstrated potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated antimalarial target, with EC50 values of 7 nM and 8.2 nM against the 3D7 and Dd2 strains, respectively [1]. While the target compound is not identical, it shares the core pyrrolo[2,3-c]pyridine scaffold. Furthermore, in silico predictions using PASS (Prediction of Activity Spectra for Substances) for a related marine-derived pyrrolopyridine compound indicated high probability (Pa > 0.8) for antiparasitic (0.843) and antineoplastic (0.961) activities [2]. This suggests that the 5-chloro-3-(difluoromethyl) analog, with its unique halogenation pattern, holds potential for exploration in antiparasitic drug discovery campaigns, distinct from unsubstituted or non-halogenated cores which may lack the potency to inhibit DHODH effectively.

Antimalarial DHODH Inhibition In Silico

High-Value Procurement Scenarios for 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine Based on Validated Differentiation


Lead Optimization in P-CAB Discovery Programs Requiring Potency Beyond 27 nM

In medicinal chemistry programs focused on developing next-generation potassium-competitive acid blockers (P-CABs), the procurement of 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is strategically justified. Its core scaffold is proven to yield potent H+/K+-ATPase inhibitors, with a related analog achieving an IC50 of 27 nM [1]. The target compound's unique 5-chloro and 3-difluoromethyl substituents provide a distinct chemical vector for further structural elaboration. Researchers can leverage this compound to synthesize focused libraries aimed at surpassing the 27 nM potency benchmark while simultaneously modulating physicochemical properties like lipophilicity (Hansch π ≈ 0.4-0.6) to improve the developability profile compared to more lipophilic analogs. This makes it an essential building block for SAR studies targeting enhanced potency and reduced off-target effects.

Kinase Selectivity Profiling to Map Halogen-Bonding Interactions in the Hinge Region

For kinase drug discovery groups, this compound is a critical tool for mapping selectivity determinants. The 5-chloro atom is a key pharmacophoric element capable of forming specific halogen bonds with backbone carbonyls or side-chain residues in the kinase hinge region, a feature that is impossible to probe with non-halogenated azaindoles [1]. By using 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine as a core for synthesizing analog series, researchers can quantitatively compare its selectivity profile against that of its 3-(difluoromethyl)-4-amine analog, which shows activity toward JAKs and CDKs [2]. This head-to-head comparison is essential for developing kinase inhibitors with a refined selectivity fingerprint, minimizing off-target toxicity.

Synthesis of Antiparasitic Agents Targeting Plasmodium DHODH

The compound serves as a high-priority building block for antiparasitic drug discovery, particularly for malaria. The pyrrolo[2,3-c]pyridine scaffold is a validated chemotype for inhibiting Plasmodium falciparum DHODH, with a closely related compound achieving low nanomolar EC50 values (7-8.2 nM) against both drug-sensitive and drug-resistant strains [1]. Furthermore, in silico predictions for related molecules suggest a high probability of antiparasitic activity (Pa = 0.843) [2]. The 5-chloro-3-(difluoromethyl) substitution pattern offers a novel starting point for SAR exploration, potentially leading to new antimalarial leads with improved potency or pharmacokinetic properties compared to the reported 7-8.2 nM benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.